molecular formula C8H6BrF3N2O B13415410 3-Bromo-5-(trifluoromethyl)phenylurea

3-Bromo-5-(trifluoromethyl)phenylurea

Cat. No.: B13415410
M. Wt: 283.04 g/mol
InChI Key: VBZWJUATMCRISE-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)phenylurea: is an organic compound with the molecular formula C8H6BrF3N2O and a molecular weight of 283.05 g/mol It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(trifluoromethyl)phenylurea typically involves the reaction of 3-Bromo-5-(trifluoromethyl)aniline with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as nitration, acetylation, deacetylation, and reduction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(trifluoromethyl)phenylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: 3-Bromo-5-(trifluoromethyl)phenylurea is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical reactions.

Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its unique structure could make it a candidate for drug development and other therapeutic applications.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity and functional groups make it a valuable intermediate in the production of various products .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)phenylurea depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)phenol
  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 5-Bromo-α,α,α-trifluoro-m-tolualdehyde

Comparison: Compared to similar compounds, 3-Bromo-5-(trifluoromethyl)phenylurea is unique due to the presence of the phenylurea moiety, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H6BrF3N2O

Molecular Weight

283.04 g/mol

IUPAC Name

[3-bromo-5-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C8H6BrF3N2O/c9-5-1-4(8(10,11)12)2-6(3-5)14-7(13)15/h1-3H,(H3,13,14,15)

InChI Key

VBZWJUATMCRISE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1NC(=O)N)Br)C(F)(F)F

Origin of Product

United States

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